
Tolcapone Sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tolcapone Sulfate is a medication primarily used in the treatment of Parkinson’s disease. It is a selective, potent, and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT). By inhibiting COMT, this compound increases the levels of levodopa in the brain, thereby enhancing its therapeutic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tolcapone Sulfate can be synthesized through various methods. One notable method involves the reaction of 2-methoxy anisole with 4-methyl benzoyl chloride in the presence of aluminum chloride to form 4-hydroxy-3-methoxy-4-methyl benzophenone. This intermediate is then nitrated using melamine nitrate to yield the corresponding nitro benzophenone. Finally, demethylation using 48% hydrobromic acid in acetic acid produces pure Tolcapone .
Industrial Production Methods
Industrial production of this compound often involves a one-pot process to enhance efficiency and reduce costs. This method integrates multiple reaction steps into a single process, minimizing the need for intermediate purification and reducing the overall production time .
Analyse Des Réactions Chimiques
Types of Reactions
Tolcapone Sulfate undergoes several types of chemical reactions, including:
Oxidation: Tolcapone can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the nitro group present in Tolcapone.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various hydroxylated, methylated, and demethylated derivatives of Tolcapone .
Applications De Recherche Scientifique
Tolcapone Sulfate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study COMT inhibition and related enzymatic processes.
Biology: Investigated for its effects on neurotransmitter levels and brain function.
Medicine: Primarily used in the treatment of Parkinson’s disease to enhance the efficacy of levodopa therapy.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .
Mécanisme D'action
Tolcapone Sulfate exerts its effects by inhibiting the enzyme catechol-O-methyltransferase (COMT). This inhibition prevents the breakdown of levodopa, a precursor to dopamine, thereby increasing its availability in the brain. The increased levels of dopamine help alleviate the motor symptoms associated with Parkinson’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
Entacapone: Another COMT inhibitor used in the treatment of Parkinson’s disease. It has a shorter half-life and is less potent compared to Tolcapone.
Opicapone: A newer COMT inhibitor with a longer duration of action and a more favorable safety profile.
Uniqueness of Tolcapone Sulfate
This compound is unique due to its ability to cross the blood-brain barrier and inhibit COMT both peripherally and centrally. This dual action makes it more effective in increasing brain dopamine levels compared to other COMT inhibitors .
Propriétés
Formule moléculaire |
C14H11NO8S |
|---|---|
Poids moléculaire |
353.31 g/mol |
Nom IUPAC |
[2-hydroxy-5-(4-methylbenzoyl)-3-nitrophenyl] hydrogen sulfate |
InChI |
InChI=1S/C14H11NO8S/c1-8-2-4-9(5-3-8)13(16)10-6-11(15(18)19)14(17)12(7-10)23-24(20,21)22/h2-7,17H,1H3,(H,20,21,22) |
Clé InChI |
HUWFZTJFROTQFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OS(=O)(=O)O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


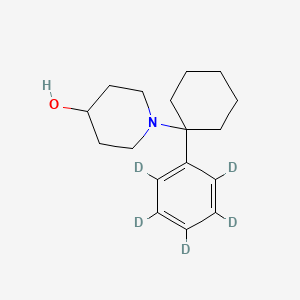
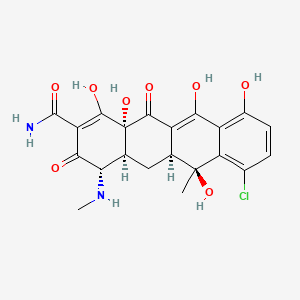
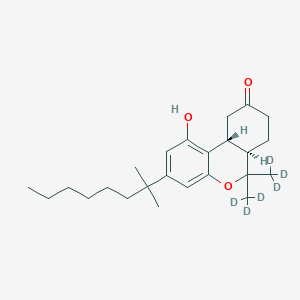
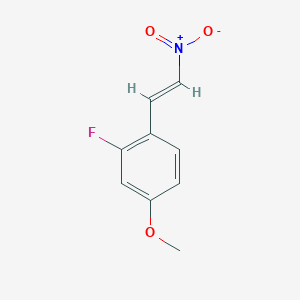
![1-[2-(2,4-Dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl]imidazole](/img/structure/B13443399.png)
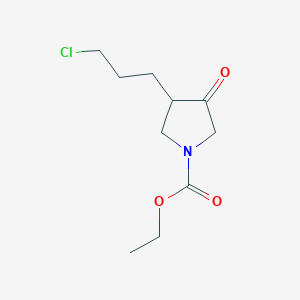
![Isoxazolo[5,4-d]pyrimidine, 4-chloro-3-(4-methylphenyl)-](/img/structure/B13443408.png)
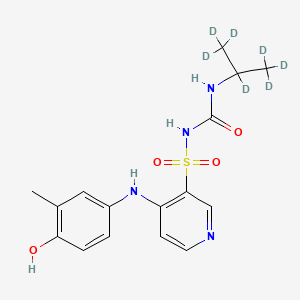
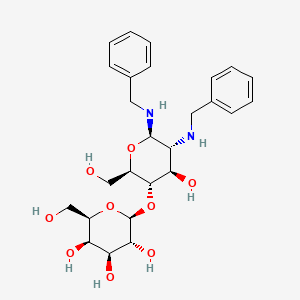
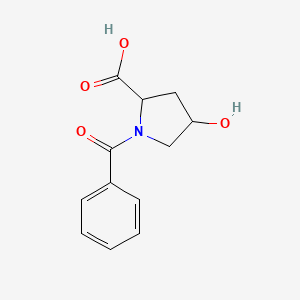
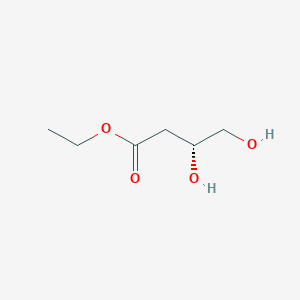

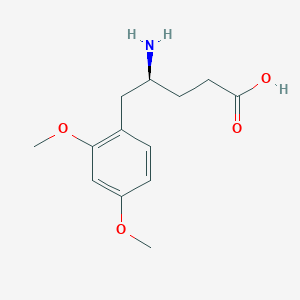
![(S)-2-[1,3-dihydro-4,6-dihydroxy-1-oxo-5-(3,7,11-trimethyl-2,6,10-dodecatrien-1-yl)-2H-isoindol-2-yl]-Pentanedioic acid](/img/structure/B13443456.png)
